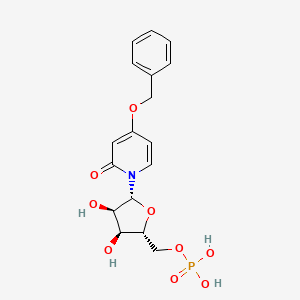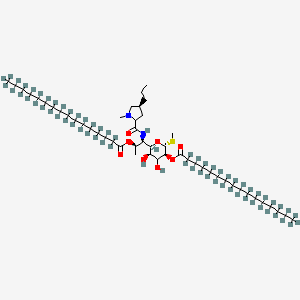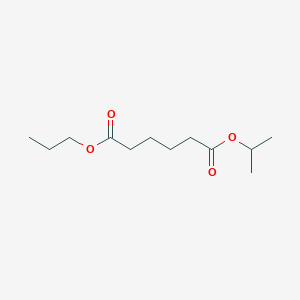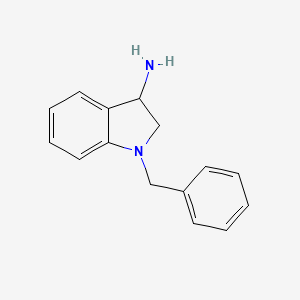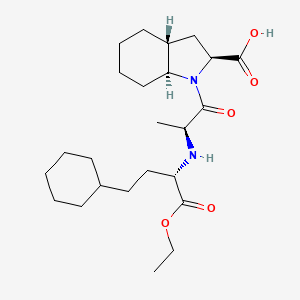![molecular formula C20H15ClF3N3O5 B13846607 Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate CAS No. 2133005-33-9](/img/structure/B13846607.png)
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate is a complex organic compound known for its significant applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a chloro-substituted indeno-oxadiazine core and a trifluoromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indeno-Oxadiazine Core: This involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the use of trifluoromethoxyphenyl isocyanate in the presence of a base to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and carbamoyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to alcohols or amines.
Scientific Research Applications
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in pest control.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Widely used in the formulation of insecticides due to its effectiveness against a broad spectrum of pests.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors in target organisms. The molecular targets include:
Voltage-Gated Sodium Channels: The compound binds to these channels, disrupting normal nerve function and leading to paralysis and death of pests.
Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways, further contributing to its insecticidal activity.
Comparison with Similar Compounds
Similar Compounds
Indoxacarb: A closely related compound with similar insecticidal properties.
Fipronil: Another insecticide with a different mode of action but used in similar applications.
Chlorfenapyr: Shares some structural similarities and is also used in pest control.
Uniqueness
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate is unique due to its specific combination of functional groups, which confer high potency and selectivity in its insecticidal action. Its trifluoromethoxyphenyl group enhances its stability and effectiveness compared to other compounds.
Properties
CAS No. |
2133005-33-9 |
|---|---|
Molecular Formula |
C20H15ClF3N3O5 |
Molecular Weight |
469.8 g/mol |
IUPAC Name |
methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate |
InChI |
InChI=1S/C20H15ClF3N3O5/c1-30-19(29)27-17-15-7-2-12(21)8-11(15)9-16(17)31-10-26(27)18(28)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,28) |
InChI Key |
NQFZZVJVEOJJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=C(CC3=C2C=CC(=C3)Cl)OCN1C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
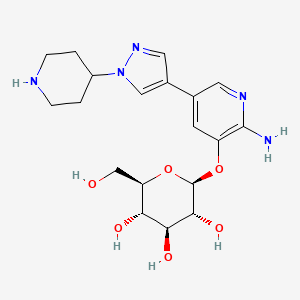
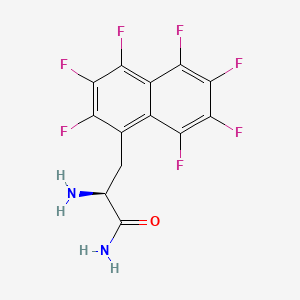
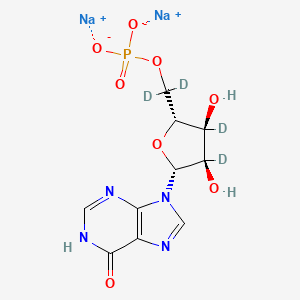
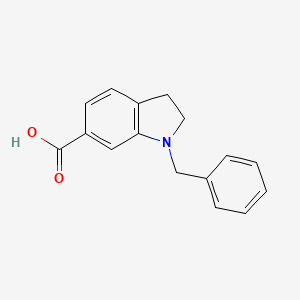

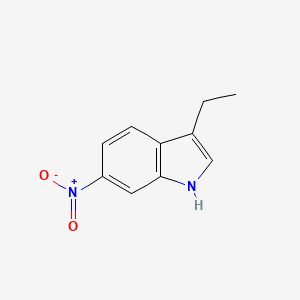
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
